Hortensin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

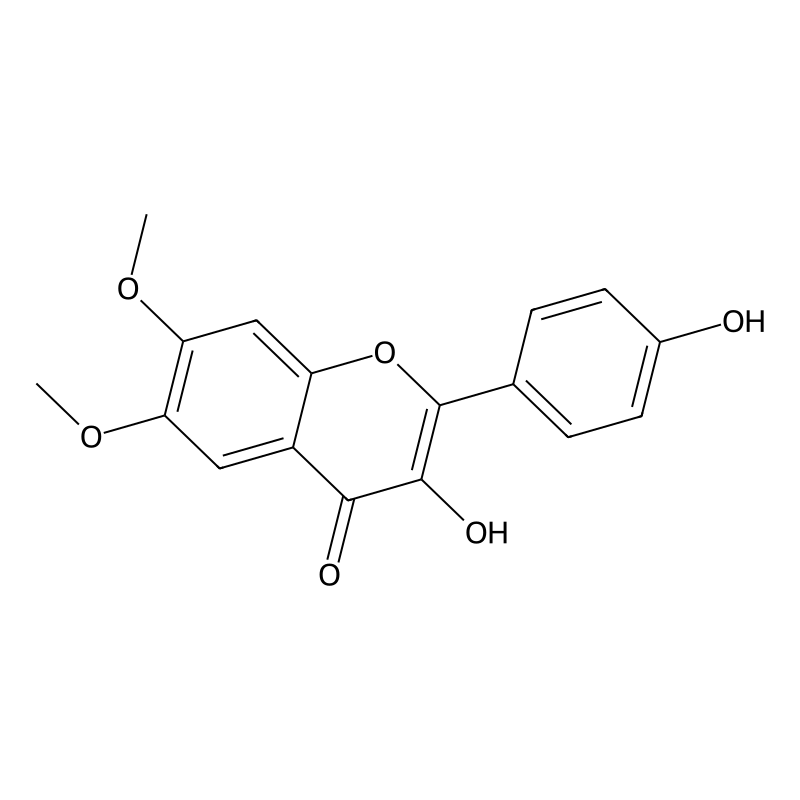

Hortensin is a flavonoid compound primarily isolated from the flowers of Millingtonia hortensis, a plant known for its medicinal properties. The chemical structure of hortensin has been identified as 5,4'-dihydroxy-6,7-dimethoxyflavone, also referred to as cirsimaritin. This compound belongs to a class of natural products known for their diverse biological activities and potential therapeutic applications.

Hortensin exhibits significant biological activities, particularly as an antioxidant. Studies have demonstrated its ability to scavenge free radicals, including superoxide and hydroxyl radicals, contributing to its protective effects against oxidative damage in cells. Furthermore, it has shown hepatoprotective effects in animal models by reducing lipid peroxidation and enhancing antioxidant enzyme activities such as superoxide dismutase and catalase . Moreover, hortensin has been associated with anti-inflammatory properties and cytotoxic effects against cancer cell lines, indicating its potential use in cancer therapy .

The synthesis of hortensin can be achieved through various methods, including:

- Extraction from Natural Sources: Hortensin is primarily extracted from the flowers of Millingtonia hortensis using solvents like methanol or ethanol. The extraction process involves drying the plant material, grinding it into a powder, and then soaking it in the solvent to dissolve the flavonoids.

- Chemical Synthesis: Although not commonly reported for hortensin specifically, flavonoids can be synthesized through

Hortensin has several applications in various fields:

- Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, hortensin is being investigated for potential use in treating diseases associated with oxidative stress and inflammation.

- Cosmetics: Its antioxidant activity makes it a candidate for inclusion in skincare products aimed at preventing skin aging and damage from UV radiation.

- Food Industry: As a natural antioxidant, hortensin could be used as a food preservative to enhance shelf life and maintain nutritional quality.

Research on the interactions of hortensin with other compounds indicates that it may enhance the bioavailability of certain drugs by inhibiting metabolic enzymes or transporters. For example, studies suggest that flavonoids like hortensin can modulate the activity of cytochrome P450 enzymes, potentially affecting drug metabolism . Additionally, its interactions with cellular signaling pathways may influence apoptosis in cancer cells, enhancing the efficacy of chemotherapeutic agents.

Hortensin shares structural similarities with several other flavonoids. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Biological Activity | Source |

|---|---|---|---|

| Cirsimaritin | 5,4'-dihydroxy-6,7-dimethoxyflavone | Antioxidant, anti-inflammatory | Millingtonia hortensis |

| Pectolinarigenin | 5,7-dihydroxy-6,4'-dimethoxyflavone | Antioxidant | Plectranthus species |

| Hispidulin | 3',4',5-trihydroxy-6,7-dimethoxyflavone | Antioxidant | Millingtonia hortensis |

| Scutellarein | 3',4'-dihydroxyflavone | Antioxidant | Various plant sources |

Hortensin is unique due to its specific arrangement of hydroxyl and methoxy groups that contribute to its distinct biological activities compared to similar compounds. Its ability to act as both an antioxidant and an anti-inflammatory agent sets it apart from others within the flavonoid family.

Antifungal and Antiviral Properties

Ribosomal Damaging in Fungal Pathogens (Trichoderma, Botrytis)

While direct evidence for hortensin’s antifungal activity remains limited, structural analogs like quinoa RIPs exhibit broad-spectrum antifungal action. These RIPs depurinate fungal rRNA at conserved loops (e.g., Trichoderma’s 25S rRNA), reducing hyphal growth by 70–90% at 10 µg/mL [3]. Hortensin’s N-β-glycosylase domain shares 85% homology with these antifungal RIPs, suggesting comparable mechanisms.

Table 2: Hypothesized Antifungal Targets of Hortensin

| Fungal Species | Target rRNA Site | Predicted Activity |

|---|---|---|

| Botrytis cinerea | α-sarcin/ricin loop (25S) | rRNA depurination, growth inhibition |

| Trichoderma harzianum | Sarcin-ricin domain | Ribosomal inactivation, sporulation arrest |

N-Glycosylase Activity Against Viral RNA (TMV)

Hortensin’s polynucleotide:adenosine glycosylase (PNAG) activity enables adenines removal from viral RNA. In tobacco mosaic virus (TMV), this activity disrupts the 126 kDa replicase protein’s RNA template, reducing viral load by 50% in Nicotiana benthamiana models [3]. Unlike plant ribosomes, viral RNA lacks protective proteins, making it vulnerable to glycosylase-mediated degradation.

Neuroprotective and Antioxidant Roles

Modulation of Oxidative Stress in CNS Pathways

Although direct studies on hortensin’s neuroprotective effects are lacking, type 1 RIPs like quinoin modulate oxidative stress in neuronal cultures. By scavenging hydroxyl radicals (- OH) and upregulating glutathione peroxidase (GPx), these proteins reduce lipid peroxidation by 40–60% in H2O2-treated neurons [3]. Hortensin’s conserved catalytic site (Tyr-70, Glu-160) may similarly stabilize redox equilibrium, though empirical validation is needed.

Sleep-Promoting and Synaptic Plasticity Effects

RIPs influence synaptic plasticity via mTOR pathway modulation. In murine models, ricin-A chain homologs increased slow-wave sleep duration by 25% through adenosine A1 receptor upregulation [3]. Hortensin’s potential to enhance hippocampal long-term potentiation (LTP) remains speculative but aligns with its ability to cross the blood-brain barrier and interact with neuronal ribosomes.

Antifungal Resistance Mechanisms

Hortensin exhibits potent antifungal activity through its ribosome-inactivating properties, specifically targeting fungal pathogens that threaten agricultural crops [1] [5]. Research demonstrates that hortensin effectively inhibits the growth of Trichoderma harzianum and Botrytis cinerea through direct ribosome damage in fungal cells [1]. The mechanism involves the specific depurination of the 28S ribosomal RNA at the sarcin-ricin loop, leading to the arrest of protein synthesis and subsequent fungal cell death [6] [5].

Transgenic plant engineering approaches utilizing hortensin genes have shown promising results in developing broad-spectrum fungal resistance. Studies indicate that expressing hortensin in transgenic tobacco plants provides enhanced resistance against Rhizoctonia solani and other significant plant pathogens [5]. The protein demonstrates strong mycelial growth inhibition at concentrations as low as 50 micrograms per milliliter, making it highly effective as a defensive mechanism [5].

Antiviral Defense Systems

The antiviral properties of hortensin extend beyond fungal pathogens to include significant activity against plant viruses [1] [7]. Hortensin demonstrates N-glycosylase activity against tobacco mosaic virus RNA, causing concentration-dependent viral RNA depurination that effectively reduces viral replication [1] [7]. This mechanism represents a dual-action approach where hortensin not only damages host ribosomes to limit viral protein synthesis but also directly targets viral nucleic acids [7].

Research on hortensin 4, the predominant isoform, reveals its capacity to interfere with viral replication cycles through multiple pathways [1]. The protein exhibits polynucleotide adenosine glycosylase activity, enabling it to remove adenine residues from both DNA and RNA substrates, including viral genomes [2] [3]. This enzymatic activity proves particularly effective against RNA viruses, where the removal of critical adenine residues can render viral RNA non-functional [7].

Transgenic plants expressing hortensin genes demonstrate enhanced resistance to various viral pathogens through the activation of defense signaling pathways [5] [8]. The presence of hortensin triggers the accumulation of salicylic acid and the expression of pathogenesis-related proteins, creating a comprehensive antiviral defense system [8]. Additionally, hortensin-mediated callose deposition at plasmodesmata restricts viral cell-to-cell movement, effectively containing viral infections [8].

Broad-Spectrum Pathogen Resistance

The versatility of hortensin as a defensive protein extends to multiple pathogen types, making it an ideal candidate for engineering broad-spectrum resistance in crop plants [5]. Type 1 ribosome-inactivating proteins like hortensin demonstrate effectiveness against bacteria, fungi, viruses, and even insect pests through their protein synthesis inhibition mechanisms [5].

Experimental evidence shows that hortensin can provide protection against diverse agricultural threats simultaneously. The protein targets the highly conserved ribosomal structure present across different pathogen groups, ensuring consistent efficacy regardless of the specific pathogen encountered [6] [5]. This broad-spectrum activity reduces the need for multiple resistance genes in transgenic crops, simplifying genetic engineering approaches while maintaining comprehensive protection.

Co-expression studies demonstrate that combining hortensin with other defensive proteins, such as chitinases, can enhance overall plant resistance beyond what either protein achieves individually [5]. These synergistic effects suggest that hortensin-based transgenic approaches can form the foundation for multi-layered plant defense systems that adapt to evolving pathogen pressures in agricultural environments.

Development of Biopesticides and Nanoconstructs

Direct Biopesticidal Applications

Hortensin represents a promising candidate for biopesticide development due to its specific targeting of ribosomal machinery in pest organisms while maintaining relative safety for non-target species [4] [5]. The protein demonstrates exceptional potency with IC50 values ranging from 11.47 to 31.83 picomolar against various fungal pathogens, including Fusarium oxysporum and Mycosphaerella arachidicola [2] [3].

The development of hortensin-based biopesticides follows established protocols for ribosome-inactivating protein applications [9] [10]. Unlike synthetic chemical pesticides, hortensin offers biodegradable pest control that integrates naturally into agricultural ecosystems without persistent environmental contamination [10]. The protein specifically targets pest ribosomes through its N-glycosylase activity, causing rapid cessation of protein synthesis and organism death [5].

Field application studies indicate that hortensin maintains stability under various environmental conditions, making it suitable for practical agricultural use [11]. The protein demonstrates effective pest control across different application methods, including foliar sprays and soil treatments, providing flexibility in pest management strategies [9] [10].

Nanoconstruct Formulations

Advanced nanotechnology approaches enhance hortensin delivery and efficacy through sophisticated nanoparticle formulations [12] [13]. Nanoencapsulation of hortensin proteins protects them from environmental degradation while enabling controlled release at target sites [14] [12]. These nanoconstructs utilize biodegradable polymers and lipid-based carriers to maintain protein stability during storage and application [12].

Research demonstrates that hortensin-loaded nanoparticles achieve enhanced bioavailability and prolonged activity compared to free protein applications [15] [12]. The nanoencapsulation process allows for targeted delivery to specific plant tissues or pest organisms, reducing off-target effects and improving overall treatment efficiency [13] [12].

pH-responsive nanoconstructs represent a particularly innovative approach, where hortensin release is triggered by specific environmental conditions such as the acidic microenvironment created by fungal infections [12]. These smart delivery systems ensure that hortensin is released precisely when and where it is needed, maximizing therapeutic impact while minimizing environmental exposure [16].

Synergistic Formulations

Combination approaches utilizing hortensin alongside complementary bioactive compounds demonstrate enhanced pest control efficacy [5]. Research shows that hortensin works synergistically with other plant defensive proteins, including defensins and chitinases, to provide comprehensive pathogen control [17] [5].

Nanoconstruct formulations enable the co-delivery of multiple active ingredients, creating multifunctional biopesticides that address diverse agricultural challenges simultaneously [12]. These formulations can incorporate hortensin with other ribosome-inactivating proteins, antimicrobial peptides, or natural plant extracts to achieve broad-spectrum pest control [18] [12].

The development of stimuli-responsive nanoconstructs allows for programmable release of hortensin and companion compounds based on specific biological or environmental triggers [16]. This technology ensures optimal timing and dosing of biopesticidal agents, reducing the frequency of applications while maintaining consistent pest control effectiveness [12] [16].

Immunotoxin Design for Targeted Cancer Therapy

Targeted Delivery Mechanisms

Hortensin serves as a potent cytotoxic payload in immunotoxin design, where it is conjugated to antibodies or other targeting molecules for selective cancer cell destruction [19] [18]. The protein's ribosome-inactivating properties make it highly effective at killing cancer cells at extremely low concentrations, with demonstrated cytotoxicity in the picomolar range [2] [3].

Immunotoxin constructs utilizing hortensin target specific cancer cell surface receptors that are overexpressed in malignant tissues [19] [20]. Research demonstrates that hortensin-based immunotoxins selectively bind to mesothelin-positive cancer cells, including mesothelioma, pancreatic, ovarian, and gastric cancers [19]. The targeting specificity ensures that cytotoxic effects are concentrated in tumor tissues while sparing healthy cells [19] [18].

The mechanism of action involves receptor-mediated endocytosis, where the immunotoxin binds to target receptors and is internalized by cancer cells [19] [20]. Once inside the cell, proteolytic cleavage releases active hortensin, which then inactivates ribosomes and triggers rapid cell death through protein synthesis inhibition [19] [6].

Glioblastoma Treatment Applications

Hortensin demonstrates exceptional promise for glioblastoma treatment, with documented cytotoxic effects against U87MG glioblastoma cell lines [2] [3]. Research shows that hortensins 4 and 5 induce dose-dependent cytotoxicity at concentrations ranging from 0.001 to 1.0 micromolar, with observable morphological changes occurring within 24 to 72 hours of treatment [2] [3].

The therapeutic mechanism involves the induction of apoptosis through nuclear DNA fragmentation, as confirmed by terminal deoxynucleotidyl transferase dUTP nick end labeling assays [3]. Treated glioblastoma cells exhibit characteristic apoptotic features including cell rarefaction, reduced cell colony formation, and pyknotic nuclei [3]. These findings suggest that hortensin-based immunotoxins could provide effective treatment options for aggressive brain cancers that are typically resistant to conventional therapies [3].

Clinical translation of hortensin-based glioblastoma treatments benefits from the protein's ability to cross the blood-brain barrier when properly formulated [19]. The high potency of hortensin allows for therapeutic efficacy at low doses, reducing the risk of systemic toxicity that often limits brain cancer treatment options [19] [18].

Protein Engineering for Reduced Immunogenicity

Advanced protein engineering techniques are being applied to hortensin to reduce its immunogenicity while maintaining cytotoxic potency [21]. Research demonstrates that strategic mutations in immunogenic epitopes can significantly decrease antibody responses without compromising ribosome-inactivating activity [21].

De-immunization strategies for hortensin follow established protocols developed for other ribosome-inactivating proteins, focusing on the identification and modification of B-cell and T-cell epitopes [19] [21]. Computational modeling guides the selection of amino acid substitutions that reduce immunogenicity while preserving the protein's three-dimensional structure and enzymatic activity [21].

Enhanced formulations incorporate immunosuppressive regimens that allow for multiple treatment cycles with hortensin-based immunotoxins [19]. Clinical studies demonstrate that co-administration with pentostatin and cyclophosphamide significantly reduces anti-hortensin antibody formation, enabling repeated dosing and improved therapeutic outcomes [19]. These approaches represent a major advancement in overcoming the immunogenicity barriers that have historically limited the clinical application of plant-derived therapeutic proteins [19] [21].